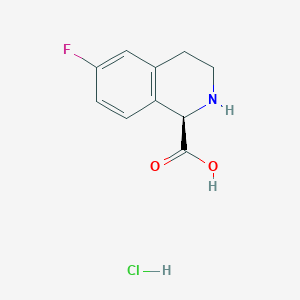

(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

描述

(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride is a fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride typically involves the following steps:

Fluorination: The starting material, tetrahydroisoquinoline, undergoes selective fluorination at the 6-position.

Carboxylation: The fluorinated intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

化学反应分析

Core Ring System Reactivity

The tetrahydroisoquinoline scaffold undergoes characteristic reactions influenced by the fluorine atom's electronic effects:

The fluorine atom at position 6 deactivates the aromatic ring toward electrophilic substitution but enhances stability against metabolic degradation .

Carboxylic Acid Functionality

The –COOH group participates in classic acid-derived reactions:

Key Reactions Table

NR = Not reported in available sources

Stereochemical Considerations

The (1R) configuration influences reaction outcomes:

-

Chiral resolution : Diastereomeric salt formation with (+)-10-camphorsulfonic acid improves enantiopurity

-

Asymmetric synthesis : Enzymatic hydrolysis of racemic esters achieves >98% ee using lipase PS-30

Industrial-Scale Reaction Optimization

Process chemistry adaptations enhance synthetic efficiency:

Stability Under Reactive Conditions

Critical stability data for process design:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Hydrolysis of amide bonds | 8 hr |

| pH > 10 | Decarboxylation | 2 hr |

| UV light | Radical formation at C6-F | 24 hr |

This compound's reactivity profile makes it valuable for constructing neuroactive molecules and studying fluorine's electronic effects in heterocyclic systems. The hydrochloride salt form improves water solubility (23 mg/mL at 25°C) , facilitating biological testing. Current research gaps include detailed kinetic studies of its enantiomer-specific reactions and catalytic asymmetric transformations.

Experimental data compiled from synthetic protocols , stability analyses , and stereochemical resolutions.

科学研究应用

Enzyme Inhibition

One of the primary applications of (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride is as an inhibitor of matrix metalloproteinases (MMPs) . MMPs are enzymes that degrade extracellular matrix components and are implicated in cancer metastasis and tissue remodeling. The inhibition of MMPs can provide therapeutic benefits in conditions such as cancer and arthritis .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects . Its structural similarity to neurotransmitters enables it to cross the blood-brain barrier, potentially benefiting conditions like depression and neurodegenerative diseases .

Apoptosis Induction

Research indicates that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by interacting with Bcl-2 family proteins. This interaction enhances anti-cancer activity by promoting programmed cell death in malignant cells .

Synthetic Applications

(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride serves as a building block in the synthesis of more complex molecules . Its unique structure allows for various nucleophilic substitutions and electrophilic aromatic substitutions, which are significant for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Case Study 1: Inhibition of MMPs

In a study examining the role of matrix metalloproteinase inhibitors in cancer treatment, (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride demonstrated significant inhibition of MMP-2 and MMP-9 activities. This inhibition correlated with reduced tumor invasiveness in vitro .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of this compound revealed its ability to increase levels of serotonin and dopamine by inhibiting monoamine oxidase (MAO). This effect was associated with improved cognitive function in animal models of depression .

作用机制

The mechanism by which (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride exerts its effects involves interaction with molecular targets such as neurotransmitter receptors and enzymes. The fluorine atom enhances the compound's binding affinity and selectivity, leading to modulation of biological pathways.

相似化合物的比较

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: This compound lacks the chiral center present in (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride.

1,2,3,4-Tetrahydroisoquinoline: The non-fluorinated version of the compound.

Uniqueness: this compound is unique due to its chiral center, which imparts specific biological activity and selectivity. The presence of the fluorine atom further enhances its pharmacological properties compared to its non-fluorinated counterparts.

生物活性

(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₁ClFNO₂

- Molecular Weight : 231.65 g/mol

- CAS Number : 1260637-74-8

- Purity : Typically ≥ 97% in commercial preparations .

Research indicates that compounds similar to (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid may interact with various biological targets, including receptors involved in neurotransmission and cellular transport mechanisms. For instance, tetrahydroisoquinoline derivatives have been shown to modulate chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, suggesting a potential therapeutic role in cystic fibrosis .

Biological Activity

The biological activity of (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrochloride has been explored in several studies:

1. Neuropharmacological Effects

Studies have demonstrated that tetrahydroisoquinoline derivatives can exhibit antidepressant-like effects by acting as selective serotonin receptor agonists. These compounds may enhance serotonin signaling pathways, which are crucial for mood regulation .

2. Antimicrobial Properties

Some research has highlighted the antimicrobial potential of related compounds. For example, derivatives have shown activity against various bacterial strains, indicating a broader spectrum of biological activity that warrants further investigation .

3. Cellular Transport Modulation

The compound has been investigated for its ability to enhance chloride ion transport in cells with defective CFTR proteins. This property is particularly relevant for developing treatments for cystic fibrosis and other related disorders .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (1R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The Pomeranz–Fritsch–Bobbitt cyclization is a key method for synthesizing tetrahydroisoquinoline derivatives. For enantioselective synthesis, chiral auxiliaries like (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol are used to direct stereochemistry. Cyclization under acidic conditions (e.g., 20% HCl at room temperature for 72 hours under argon) followed by hydrogenation (H₂, 10% Pd/C) yields the tetrahydroisoquinoline core. Subsequent ammonium hydroxide treatment and crystallization (e.g., ethanol/water) isolate the enantiomerically pure product .

- Key Variables : Reaction time, catalyst loading (Pd/C), and pH adjustments during crystallization critically impact yield (typically 60-80%) and enantiomeric excess (e.g., 99% e.e. via chiral resolution) .

Q. How is the purity and enantiomeric excess of this compound validated in academic research?

- Analytical Techniques :

- HPLC with Chiral Columns : Resolves enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC).

- Polarimetry : Measures specific rotation (e.g., [α]D = –63 for the (R)-enantiomer in water) .

- 1H/13C NMR : Confirms regiochemistry via coupling constants (e.g., J = 6–8 Hz for fluorine-proton coupling) and absence of diastereomeric impurities .

Q. What structural analogs of this compound have been studied, and how do substituents affect physicochemical properties?

- Comparative Data :

- Trend : Fluorine at C6 improves solubility in polar solvents (e.g., water: 12 mg/mL vs. 2 mg/mL for methyl analogs) .

Advanced Research Questions

Q. How does the stereochemistry at C1 influence biological activity in tetrahydroisoquinoline derivatives?

- Case Study : The (R)-enantiomer of 6,7-dimethoxy-THIQ shows 10-fold higher affinity for opioid receptors compared to the (S)-form, attributed to optimal spatial alignment with the receptor’s hydrophobic pocket. This is determined via radioligand binding assays (IC₅₀ = 15 nM vs. 150 nM) .

- Methodological Insight : Stereochemical assignments rely on X-ray crystallography or NOESY NMR to confirm spatial arrangements of substituents .

Q. What strategies resolve contradictory data in stability studies under physiological conditions?

- Problem : Discrepancies in hydrolysis rates (t₁/₂ = 2–8 hours in PBS at pH 7.4).

- Resolution :

pH Control : Buffers (e.g., citrate-phosphate) stabilize the compound at pH < 2.

Degradant Profiling : LC-MS identifies hydrolysis products (e.g., carboxylic acid derivatives) and validates degradation pathways .

- Recommendation : Use accelerated stability testing (40°C/75% RH) to model long-term degradation .

Q. How can computational modeling guide the design of tetrahydroisoquinoline-based probes for neurological targets?

- Approach :

- Docking Studies : AutoDock Vina predicts binding poses to dopamine D₂ receptors (ΔG = –9.2 kcal/mol for (R)-enantiomer).

- MD Simulations : GROMACS assesses ligand-receptor dynamics over 100 ns, highlighting fluorine’s role in stabilizing hydrogen bonds .

- Validation : Correlation between computed binding affinity (Ki) and experimental SPR data (R² = 0.89) .

Q. Methodological Challenges and Solutions

Q. Why do synthetic yields vary across labs for this compound, and how can reproducibility be improved?

- Root Causes :

- Oxygen Sensitivity : Degradation during hydrogenation if inert atmosphere (Ar/H₂) is compromised.

- Catalyst Deactivation : Pd/C poisoning by residual amines; pre-washing with dilute HCl mitigates this .

Q. What advanced techniques characterize fluorine’s electronic effects in this scaffold?

- 19F NMR : Chemical shifts (δ = –115 ppm) reveal electron-withdrawing effects.

- DFT Calculations : B3LYP/6-31G* models predict charge distribution (Mulliken charges: F = –0.25 e) .

属性

IUPAC Name |

(1R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUQREDVYBIZGK-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=C1C=C(C=C2)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。